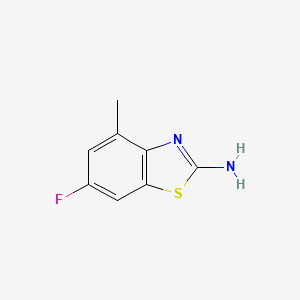

2-Amino-6-fluoro-4-methylbenzothiazole

Description

Properties

IUPAC Name |

6-fluoro-4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUZNKAIMHUFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-4-methylbenzothiazole typically involves the condensation of 2-aminobenzenethiol with appropriate fluorinated and methylated reagents. One common method is the reaction of 2-aminobenzenethiol with 4-fluoro-3-methylbenzoyl chloride under basic conditions, followed by cyclization to form the benzothiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-4-methylbenzothiazole undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of 2-amino-benzothiazoles exhibit significant antimicrobial activity. For instance, compounds synthesized from 2-amino-6-fluoro-4-methylbenzothiazole have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies indicate that certain derivatives possess potent antibacterial properties comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| This compound | Moderate (150-250 μg/ml) | Good (25-100 μg/ml) | Moderate (100-500 μg/ml) |

| Other derivatives | Varies | Varies | Varies |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that benzothiazole derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells . The structural modifications of the benzothiazole nucleus enhance its efficacy against different cancer cell lines.

Neurological Effects

The pharmacological profile of 2-amino-benzothiazoles indicates potential use in treating neurological disorders. For example, some derivatives have shown anticonvulsant properties by antagonizing excitatory amino acid neurotransmission, which could be beneficial in managing conditions like epilepsy .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory effects of benzothiazole derivatives. The presence of specific substituents on the benzothiazole ring can enhance anti-inflammatory activity, making these compounds candidates for developing new anti-inflammatory drugs .

Synthesis of Novel Compounds

The versatility of this compound as a building block in organic synthesis is notable. It serves as a precursor for synthesizing various heterocyclic compounds with enhanced biological activities . The compound can be modified through various reactions, allowing chemists to explore new derivatives with tailored properties.

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Acylation | Thiazolidinones | |

| Condensation | Quinazolinones | |

| Cyclization | Antiviral agents |

Study on Antimicrobial Activity

In a recent study, derivatives of 2-amino-benzothiazoles were synthesized and screened for antimicrobial activity against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the benzothiazole structure significantly enhanced their antibacterial potency .

Neurological Research

Another study focused on the effects of benzothiazole derivatives on neurotransmission pathways in the brain, revealing their potential as anticonvulsants by modulating neurotransmitter release and cGMP levels .

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-4-methylbenzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Fluorine at position 6 : Enhances metabolic resistance and electronic effects. For example, 6-fluoro analogs in Reddy et al. (2013) exhibited IC₅₀ = 12.5 μM against E. coli and anticonvulsant activity in rodent models .

- Methoxy vs. Methyl : Methoxy groups (e.g., 6-OCH₃) increase solubility but reduce lipophilicity compared to methyl .

Physicochemical Properties

The electronic and steric effects of substituents significantly alter physicochemical parameters:

Notes:

- Fluorine’s electronegativity may enhance dipole interactions in biological systems, as seen in riluzole (6-trifluoromethoxy analog), a neuroprotective agent .

Biological Activity

Overview

2-Amino-6-fluoro-4-methylbenzothiazole is a heterocyclic compound belonging to the benzothiazole family. Its structure features an amino group at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 4-position. This compound is noted for its diverse biological activities, particularly in medicinal chemistry, where it is explored for potential applications in drug development.

The unique structural features of this compound enhance its specificity and binding affinity to molecular targets. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity. The mechanism of action typically involves binding to specific enzymes and receptors, inhibiting their activity, which can lead to effects such as:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for treating infections.

- Anticancer Activity : It has been shown to inhibit cell proliferation in various cancer models by targeting specific kinases involved in tumor growth.

Anticancer Properties

Research indicates that this compound derivatives exhibit potent anticancer activity. A study highlighted the compound's ability to inhibit CSF1R kinase with an IC50 value of 5.5 nM, demonstrating excellent selectivity over other kinases like PDGFRβ (IC50 = 13 μM) . Another derivative showed even stronger activity with an IC50 of 1.4 nM against CSF1R .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. It has shown promising results against various pathogens, indicating potential as a lead compound for developing new antibiotics .

Comparative Biological Activity Table

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A recent study demonstrated that introducing substituents on the benzothiazole scaffold significantly enhances cytotoxicity against tumor cells. Compounds with a methyl group on the phenyl ring showed optimal antiproliferative potency with IC50 values ranging from 10.34 to 12.14 μM against different cancer cell lines .

-

Antimicrobial Efficacy :

- Investigations into the antimicrobial properties revealed that derivatives of 2-amino-benzothiazoles possess substantial activity against a range of bacterial strains, supporting their potential use in developing new antimicrobial agents .

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing 2-amino-6-fluoro-4-methylbenzothiazole in laboratory settings?

- Methodological Answer :

- Handling : Use local exhaust ventilation to avoid dust generation. Avoid contact with strong oxidizing agents (e.g., peroxides, chlorates) due to incompatibility risks. Always wear nitrile gloves, lab coats, and safety goggles. Containers must be sealed immediately after use to prevent moisture absorption or contamination .

- Storage : Store in airtight, light-protected glass containers at room temperature (preferably ≤25°C). Ensure the storage area is well-ventilated and separate from incompatible substances like strong acids or bases .

- First Aid : For skin/eye exposure, rinse immediately with water for ≥15 minutes. In case of inhalation, move to fresh air and seek medical attention if symptoms persist .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Setup : Use absolute ethanol or DMSO as solvents under reflux conditions (e.g., 18–24 hours at 80–100°C). Catalytic glacial acetic acid enhances cyclization efficiency in benzothiazole ring formation .

- Workup : After reflux, distill under reduced pressure to remove solvents. Precipitate the product by pouring the reaction mixture into ice water, followed by 12-hour stirring for crystallization. Yields (~65%) can be improved by adjusting stoichiometric ratios of precursors (e.g., substituted benzaldehydes) .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- Spectroscopy : Use FT-IR to confirm functional groups (e.g., NH₂ at ~3300 cm⁻¹, C-F at ~1200 cm⁻¹). NMR (¹H/¹³C) identifies substituent positions (e.g., methyl at δ ~2.3 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%). Compare retention times with standards .

- Elemental Analysis : Validate empirical formulas (e.g., C₈H₇FN₂S) with ≤0.3% deviation from theoretical values .

Q. How does the reactivity of this compound vary with electrophilic/nucleophilic agents?

- Methodological Answer :

- Electrophilic Substitution : The amino group (-NH₂) directs electrophiles to the para position of the benzothiazole ring. Fluorine’s electron-withdrawing effect deactivates the ring, reducing reactivity compared to non-fluorinated analogs .

- Nucleophilic Attack : The thiazole sulfur is susceptible to oxidation; avoid strong bases (e.g., NaOH) to prevent ring degradation. Methyl groups enhance steric hindrance, limiting cross-coupling reactions (e.g., Suzuki-Miyaura) without palladium catalysts .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) in antimicrobial applications?

- Methodological Answer :

- Analog Synthesis : Replace the 6-fluoro or 4-methyl groups with halogens (e.g., Cl, Br) or electron-donating groups (e.g., -OCH₃) to test bioactivity variations. Compare minimal inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Enzyme Assays : Evaluate inhibition of bacterial dihydrofolate reductase (DHFR) using UV-Vis spectroscopy to monitor NADPH oxidation rates. Fluorinated analogs often show enhanced binding affinity due to hydrophobic interactions .

Q. How can computational modeling predict vibrational frequencies and electronic properties?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) basis sets to simulate harmonic vibrational frequencies. Apply scaling factors (0.961 for mid-frequency modes) to align with experimental FT-IR data. Focus on C-S (~700 cm⁻¹) and C-F (~1100 cm⁻¹) stretches .

- HOMO-LUMO Analysis : Calculate energy gaps (ΔE ~5.2 eV) to assess redox stability. Solvent effects (e.g., ethanol polarity) can be modeled using PCM (Polarizable Continuum Model) .

Q. What experimental designs assess the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer :

- Oxidative Stress Tests : Expose the compound to H₂O₂ (3% v/v) in aqueous buffer (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. Fluorine substitution typically enhances oxidative resistance compared to non-fluorinated analogs .

- Photolysis Studies : Use a UV chamber (λ = 254 nm) to simulate sunlight exposure. Quantify photodegradation products (e.g., sulfonic acids) with LC-MS. Light-protected storage is critical to prevent decomposition .

Q. How do structural modifications influence interactions with biological targets compared to analogs like 2-amino-6-hydroxybenzothiazole?

- Methodological Answer :

- Comparative Docking : Use AutoDock Vina to model binding to fungal CYP51 (lanosterol 14α-demethylase). The 6-fluoro-4-methyl derivative shows stronger hydrophobic interactions than the 6-hydroxy analog, which forms hydrogen bonds but has lower membrane permeability .

- Thermodynamic Profiling : Measure ΔG binding via isothermal titration calorimetry (ITC). Methyl groups improve entropy-driven binding, while hydroxyl groups favor enthalpy-driven interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.